molecular formula C20H23N5O2S B2661033 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209650-85-0

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2661033
CAS No.: 1209650-85-0
M. Wt: 397.5
InChI Key: LMJXLHJBUFPHGX-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes including vascular smooth muscle contraction and neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol.

    Thiadiazole Ring Formation: The next step involves the cyclization of 2-aminobenzenesulfonamide with carbon disulfide and an appropriate base to form benzo[c][1,2,5]thiadiazole.

    Coupling Reaction: Finally, the piperazine intermediate is coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its role in modulating biological pathways involving alpha1-adrenergic receptors.

    Medicine: Potential therapeutic agent for conditions such as hypertension, cardiac arrhythmias, and benign prostatic hyperplasia.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and neurotransmitter release. The binding of the compound to these receptors can either activate or inhibit their function, depending on the specific subtype of the receptor and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, also targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonistic properties.

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific structural features that confer high affinity and selectivity for certain subtypes of alpha1-adrenergic receptors. This specificity can lead to fewer side effects and improved therapeutic profiles compared to other compounds.

This compound’s unique structure and properties make it a promising candidate for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-21-20(26)15-6-7-16-17(14-15)23-28-22-16/h2-7,14H,8-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXLHJBUFPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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